N-(p-chlorobenzoyl)-L-tryptophan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
N-(p-chlorobenzoyl)-L-tryptophan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-chlorobenzoyl)-L-tryptophan, also known as benzotript, is a synthetic derivative of the essential amino acid L-tryptophan. It has been identified as a non-selective competitive antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1] Although considered a relatively weak antagonist compared to newer agents, its study has contributed to the understanding of CCK receptor pharmacology and the development of more potent and selective antagonists.[2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological activity of N-(p-chlorobenzoyl)-L-tryptophan.
Discovery and Biological Activity
The discovery of N-(p-chlorobenzoyl)-L-tryptophan emerged from research into the physiological roles of cholecystokinin, a peptide hormone and neurotransmitter involved in various gastrointestinal and central nervous system functions.[4] Early investigations into structure-activity relationships of tryptophan derivatives led to the identification of N-acylated forms as potential CCK receptor ligands.
N-(p-chlorobenzoyl)-L-tryptophan acts as a competitive antagonist at both CCK-A and CCK-B receptors, meaning it binds to the receptors without activating them and thereby blocks the binding of the endogenous ligand, CCK.[1] Its non-selective nature indicates that it does not significantly differentiate between the two receptor subtypes. The affinity of benzotript for CCK receptors is considered to be relatively low. For context, its affinity for the gastrin-binding protein, a target of some CCK antagonists, has been described as "very low".
Quantitative Data
The following table summarizes the available quantitative data for N-(p-chlorobenzoyl)-L-tryptophan and provides a comparison with other relevant CCK receptor antagonists.
| Compound | Target(s) | Affinity (IC50/Ki) | Selectivity |
| N-(p-chlorobenzoyl)-L-tryptophan (Benzotript) | CCK-A and CCK-B Receptors | Low micromolar range (estimated) | Non-selective |
| Proglumide | CCK-A and CCK-B Receptors | ~500 µM (CCK-A), ~100 µM (CCK-B) | Non-selective |
| Lorglumide | CCK-A Receptor | ~10 nM | >1000-fold for CCK-A over CCK-B |
| Devazepide (MK-329) | CCK-A Receptor | ~0.1 nM | >10,000-fold for CCK-A over CCK-B |
| L-365,260 | CCK-B Receptor | ~2 nM | >100-fold for CCK-B over CCK-A |
Experimental Protocols
Synthesis of N-(p-chlorobenzoyl)-L-tryptophan
The synthesis of N-(p-chlorobenzoyl)-L-tryptophan is achieved through the N-acylation of L-tryptophan. A general and effective method involves the reaction of L-tryptophan with p-chlorobenzoyl chloride in the presence of a base.
Materials:
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L-Tryptophan
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p-Chlorobenzoyl chloride
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Sodium hydroxide (NaOH) or other suitable base
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Dioxane and water or other suitable solvent system
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate for extraction
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Anhydrous sodium sulfate for drying
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
Procedure:
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Dissolution of L-tryptophan: L-tryptophan (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask, with stirring, until a clear solution is obtained. The reaction mixture is then cooled in an ice bath.
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Acylation: A solution of p-chlorobenzoyl chloride (1.1 equivalents) in a suitable organic solvent, such as dioxane, is added dropwise to the cooled L-tryptophan solution while maintaining vigorous stirring. The reaction is allowed to proceed at a low temperature for several hours.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the crude N-(p-chlorobenzoyl)-L-tryptophan.
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Extraction and Purification: The precipitate is collected by filtration and washed with cold water. Alternatively, the product can be extracted from the acidified aqueous solution with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
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Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure N-(p-chlorobenzoyl)-L-tryptophan.
Cholecystokinin Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Materials:
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Cell membranes prepared from cells expressing either CCK-A or CCK-B receptors.
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Radiolabeled CCK ligand (e.g., [125I]CCK-8).
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N-(p-chlorobenzoyl)-L-tryptophan (test compound).
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Assay buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).
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Glass fiber filters.
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Scintillation fluid and a scintillation counter.
Procedure:
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Incubation: In assay tubes, a mixture of the cell membranes, the radiolabeled CCK ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (N-(p-chlorobenzoyl)-L-tryptophan) is prepared in the assay buffer.
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Equilibration: The tubes are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed quickly with ice-cold assay buffer to remove any unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
N-(p-chlorobenzoyl)-L-tryptophan exerts its biological effects by blocking the signaling pathways activated by cholecystokinin. Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupling to the Gq alpha subunit.
The binding of CCK to its receptors initiates a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
By competitively binding to the CCK receptors, N-(p-chlorobenzoyl)-L-tryptophan prevents this signaling cascade from being initiated by CCK.
References
- 1. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
